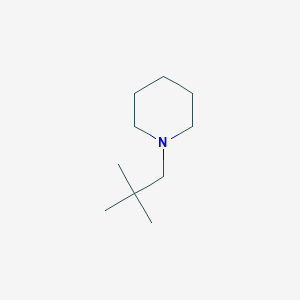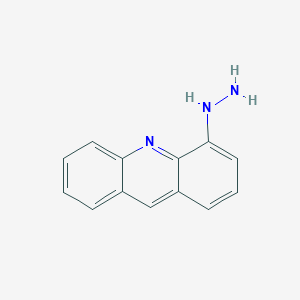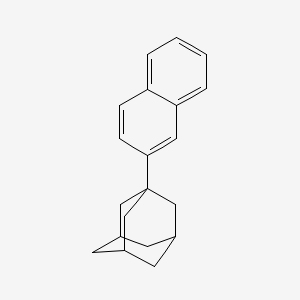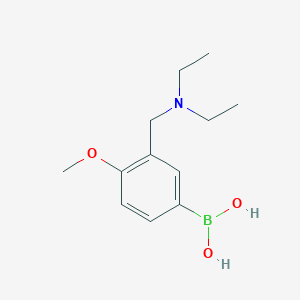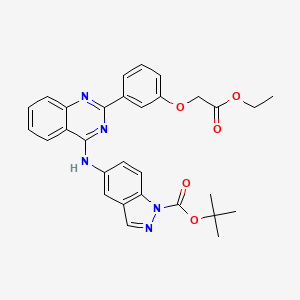
3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one is an organic compound with the molecular formula C19H15NO and a molecular weight of 273.33 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring attached to a dihydroindol-2-one moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one typically involves the reaction of naphthalene derivatives with indole derivatives under specific conditions. One common method includes the use of ethyl acetate and hexane as solvents, with a melting point of 109-110°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinone derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one can be compared with other similar compounds, such as:
2H-Indol-2-one, 1,3-dihydro-3-(1-naphthalenylmethyl): This compound shares a similar core structure but may differ in its substituents and resulting properties.
Naphthalene derivatives: These compounds have a naphthalene ring but may lack the indole moiety, leading to different chemical and biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct properties and applications.
Properties
Molecular Formula |
C19H15NO |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C19H15NO/c21-19-17(16-10-3-4-11-18(16)20-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,17H,12H2,(H,20,21) |
InChI Key |
GXPRWYRMIPRUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


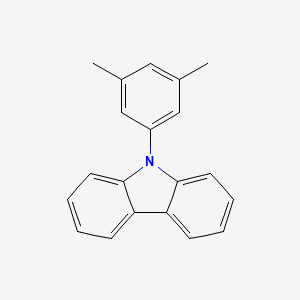
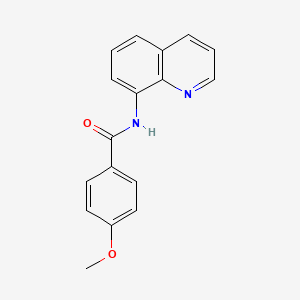
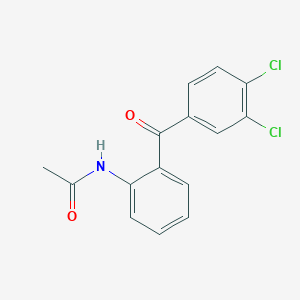


![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117671.png)
![3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine](/img/structure/B14117674.png)
![1-[2,4-Dihydroxy-3-[5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14117677.png)

